N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is a benzothiazole-nicotinamide hybrid compound. The structure features a 6-methoxybenzothiazole moiety linked to a nicotinamide scaffold with a methylthio (-SMe) substituent at the 2-position of the pyridine ring. This compound is of interest due to the electronic effects of the methoxy group (electron-donating) and methylthio group (moderate lipophilicity and sulfur-mediated interactions), which may influence biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C15H13N3O2S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-20-9-5-6-11-12(8-9)22-15(17-11)18-13(19)10-4-3-7-16-14(10)21-2/h3-8H,1-2H3,(H,17,18,19) |
InChI Key |
YGELDKNXTQNKGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methoxybenzo[d]thiazol-2-amine
- The benzothiazole core is synthesized by cyclization of 2-aminothiophenol derivatives with appropriate reagents.
- For the 6-methoxy substitution, 2-amino-6-methoxybenzenethiol is used as the starting material.
- Cyclization is commonly achieved by reaction with potassium thiocyanate and elemental bromine in glacial acetic acid at low temperatures (below 10 °C) for 1–6 hours.
- This produces 6-methoxybenzo[d]thiazol-2-amine as a key intermediate.
Preparation of 2-(Methylthio)nicotinic Acid Derivative
- The nicotinamide portion bearing the methylthio substituent is prepared by nucleophilic substitution or direct functionalization.
- Methylthio groups can be introduced by reacting the corresponding halogenated nicotinic acid derivatives with sodium methylthiolate or related sulfur nucleophiles under controlled conditions.
- Alternatively, methylthio-substituted nicotinic acid derivatives are commercially available or prepared via methylation of thiol precursors.
Amide Bond Formation
- The key coupling step involves condensation of the benzothiazol-2-amine with the 2-(methylthio)nicotinic acid derivative.
- Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid.
- The reaction is typically carried out in dimethylformamide (DMF) at 0 °C to room temperature for 24 hours to afford the amide product in good yield.
- The reaction scheme is as follows:
| Reagents and Conditions | Description |
|---|---|
| EDC (1 eq.), HOBt (1 eq.), DMF, 0 °C to r.t., 24 h | Coupling of 2-(methylthio)nicotinic acid and 6-methoxybenzo[d]thiazol-2-amine |
The preparation of N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide involves a multi-step synthesis starting from 2-amino-6-methoxybenzenethiol and methylthio-substituted nicotinic acid derivatives. The key steps include benzothiazole ring cyclization, methylthio group introduction, and amide bond formation using carbodiimide-mediated coupling. The protocols are supported by robust literature methods, ensuring reproducibility and good yields. This synthetic route provides a reliable approach for producing this compound for further pharmacological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The methoxy and methylthio groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Benzothiazole Ring
a. 6-Methoxy vs. 6-Methyl/6-Nitro/6-Trifluoromethyl Groups
- 6-Methyl (): Compounds like 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinamide derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values comparable to standard drugs . The methyl group increases hydrophobicity, which may enhance membrane penetration.
- 6-Nitro () : N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives demonstrate potent VEGFR-2 inhibition (IC₅₀ ~ 0.12 µM) and anticancer activity. The nitro group’s electron-withdrawing nature stabilizes charge-transfer interactions in enzyme active sites .
- 6-Trifluoromethyl () : Trifluoromethyl groups in EU patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamides) improve metabolic stability and bioavailability due to the strong electron-withdrawing effect and resistance to oxidative degradation .
b. Core Structure Variations
- Nicotinamide vs. Benzamide () : N-(Benzo[d]thiazol-6-yl)-2-(methylthio)benzamide replaces the nicotinamide core with benzamide, altering electronic distribution and solubility (MW = 300.4 vs. 331.4 for the target compound) .
- Malonate Derivatives (): Compounds like dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate (5ir) feature malonate ester linkages, which introduce stereochemical complexity (80% ee) and higher molecular weights (e.g., MW = 484.5 for 5ir) .
Physicochemical Properties
Biological Activity
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a benzothiazole moiety and a methylthio group attached to a nicotinamide backbone. The chemical formula can be represented as follows:
- Chemical Formula : CHNOS
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Compounds with benzothiazole derivatives have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
- Antimicrobial Activity : Studies have demonstrated that benzothiazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Activity
A study evaluated the antioxidant potential of this compound using various assays, including DPPH radical scavenging and ABTS assays. The results indicated a strong capacity to neutralize free radicals.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 15.4 |
| ABTS Scavenging | 12.3 |
Antimicrobial Activity
The compound was tested against several bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound exhibits cytotoxic effects. The following table summarizes the findings:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 18.5 |
| HeLa (Cervical) | 22.7 |
| A549 (Lung) | 25.0 |
Case Studies
- Case Study on Anticancer Properties : A recent study investigated the anticancer effects of this compound on MCF-7 cells. The results indicated that the compound induces apoptosis through mitochondrial pathways, leading to increased levels of cytochrome c in the cytosol and activation of caspases.
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated significant inhibition of MRSA growth, suggesting its potential as an alternative therapeutic agent in combating resistant bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic routes are employed to synthesize N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions involving:
- Step 1 : Coupling of 6-methoxybenzothiazole-2-amine with activated nicotinamide derivatives.
- Step 2 : Introduction of the methylthio group via nucleophilic substitution or thiolation reactions.
- Optimization : Temperature (60–80°C), solvent choice (e.g., DMF for solubility), and catalysts (e.g., DCC for amide bond formation) are critical for yield (>75%) and purity (>95%) .
- Validation : Thin-layer chromatography (TLC) and HPLC monitor reaction progress, while recrystallization or column chromatography ensures purity .
Q. Which analytical techniques are used for structural characterization and purity assessment?
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., methoxy at δ ~3.8 ppm, methylthio at δ ~2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 385.08) .
- Purity Analysis : HPLC (>98% purity) and elemental analysis validate stoichiometry .
Q. What in vitro models are used to evaluate its biological activity?
- Anticancer Activity : Tested against Colo205 (colon), MCF7 (breast), and A549 (lung) cancer cell lines via MTT assays (IC50 values: 2–10 µM) .
- Antiviral Potential : Alphavirus inhibition (e.g., Chikungunya) assessed using plaque reduction assays (EC50: 0.6–0.93 µM) in NHDF cells .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?
- SAR Insights :
- Methoxy Group : Enhances solubility and target binding (e.g., p53 stabilization in cancer cells) .
- Methylthio Group : Critical for antiviral activity; replacing it with sulfone reduces potency (EC50 increases 10-fold) .
Q. How can contradictory data on mechanism of action be resolved?
- Case Example : Discrepancies in reported anticancer mechanisms (p53 stabilization vs. kinase inhibition):
- Experimental Approach :
Gene Knockdown : Use siRNA to silence p53 and assess residual activity.
Kinase Profiling : Screen against 300+ kinases to identify off-target effects .
- Data Integration : Combine transcriptomics and proteomics to map signaling pathways .
Q. What computational methods predict target interactions and optimize drug-likeness?
- In Silico Tools :
- Molecular Docking : AutoDock Vina models binding to p53 (binding energy: −9.2 kcal/mol) .
- ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability (>80%) .
- Validation : Compare docking results with SPR (surface plasmon resonance) binding assays (KD: 120 nM) .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacokinetic studies?
- Strategies :
- Formulation : Use cyclodextrin-based nanocarriers (increase solubility 5-fold) .
- Prodrug Design : Introduce phosphate esters at the methoxy group for pH-dependent release .
Q. What strategies mitigate off-target effects in antiviral studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
